[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol

Medicinal Chemistry Drug Design Physicochemical Properties

[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol (CAS 832155-18-7) is a tri-substituted 1,3-oxazole derivative bearing a 2,6-diethylphenyl group at the 2-position, a phenyl group at the 4-position, and a hydroxymethyl (–CH₂OH) substituent at the 5-position. With a molecular formula of C₂₀H₂₁NO₂, a molecular weight of 307.39 g·mol⁻¹, a calculated LogP of 4.63, and a topological polar surface area (TPSA) of 46.26 Ų , it occupies a distinct property space within the oxazole chemical family.

Molecular Formula C20H21NO2
Molecular Weight 307.4 g/mol
CAS No. 832155-18-7
Cat. No. B14207403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol
CAS832155-18-7
Molecular FormulaC20H21NO2
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)C2=NC(=C(O2)CO)C3=CC=CC=C3
InChIInChI=1S/C20H21NO2/c1-3-14-11-8-12-15(4-2)18(14)20-21-19(17(13-22)23-20)16-9-6-5-7-10-16/h5-12,22H,3-4,13H2,1-2H3
InChIKeySZAUVICNTLKCAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol (CAS 832155-18-7) Is a Key 5-Hydroxymethyl Oxazole Intermediate for Pharmaceutical R&D


[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol (CAS 832155-18-7) is a tri-substituted 1,3-oxazole derivative bearing a 2,6-diethylphenyl group at the 2-position, a phenyl group at the 4-position, and a hydroxymethyl (–CH₂OH) substituent at the 5-position. With a molecular formula of C₂₀H₂₁NO₂, a molecular weight of 307.39 g·mol⁻¹, a calculated LogP of 4.63, and a topological polar surface area (TPSA) of 46.26 Ų , it occupies a distinct property space within the oxazole chemical family. The compound belongs to a series of four sequential CAS-numbered analogs (832155-15-4 through 832155-18-7) that share an identical 2,6-diethylphenyl-4-phenyl-oxazole core but differ exclusively at the 5-position: unsubstituted (15-4), bromo (16-5), carbaldehyde (17-6), and hydroxymethyl (18-7) . This 5-position variation is the singular structural differentiator that governs reactivity, physicochemical properties, and potential biological interactions within the series.

Generic Substitution Risks in the 832155 Oxazole Series: Why CAS 832155-18-7 Cannot Be Replaced by Its Closest CAS Analogs


The four compounds within the 832155-15-4 through 832155-18-7 contiguous CAS series share an identical 2-(2,6-diethylphenyl)-4-phenyl-1,3-oxazole core but differ profoundly at the 5-position . These 5-position variations—hydrogen (15-4), bromine (16-5), aldehyde (17-6), and hydroxymethyl (18-7)—produce divergent hydrogen-bonding capacities, reactivity profiles, physicochemical parameters, and synthetic utility. The hydroxymethyl group of CAS 832155-18-7 confers a hydrogen bond donor count (HBD) of 1, a property absent in the other three analogs, which all possess HBD = 0 . This single property difference directly impacts solubility, LogP, potential for target engagement in biological systems, and capacity for further derivatization through esterification, etherification, or oxidation reactions. Substituting any of the other series members for CAS 832155-18-7 in a synthetic sequence or biological assay therefore introduces a categorical change in molecular properties, not merely a quantitative shift, invalidating any assumption of functional interchangeability.

Quantitative Differentiation Evidence for [2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol (CAS 832155-18-7) Versus Closest Analogs


Hydrogen Bond Donor Capacity: CAS 832155-18-7 vs. 832155-15-4, 832155-16-5, and 832155-17-6

CAS 832155-18-7 is the sole member of the 832155 contiguous CAS series that possesses a hydrogen bond donor (HBD) functional group. The 5-hydroxymethyl substituent contributes one HBD, whereas the 5-unsubstituted analog (CAS 832155-15-4), the 5-bromo analog (CAS 832155-16-5), and the 5-carbaldehyde analog (CAS 832155-17-6) each have HBD = 0 . This binary difference (HBD = 1 vs. HBD = 0) is a categorical structural distinction with direct consequences for aqueous solubility, membrane permeability, and target binding interactions in biological systems [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Topological Polar Surface Area Differentiation: CAS 832155-18-7 vs. Unsubstituted Oxazole Analog 832155-15-4

The topological polar surface area (TPSA) of CAS 832155-18-7 is 46.26 Ų, attributable to the oxazole ring nitrogen, the ring oxygen, and the hydroxymethyl oxygen . By contrast, CAS 832155-15-4 lacks the hydroxyl oxygen atom, resulting in a lower TPSA (estimated ~26 Ų based on the loss of one oxygen atom from the molecular formula C₁₉H₁₉NO vs. C₂₀H₂₁NO₂) . This ~20 Ų difference places CAS 832155-18-7 closer to the optimal TPSA range (40–90 Ų) associated with favorable oral bioavailability and blood-brain barrier penetration characteristics [1].

ADME Prediction Drug-Likeness Computational Chemistry

Synthetic Versatility: The 5-Hydroxymethyl Group as a Differentiating Derivatization Handle vs. 5-Bromo and 5-Carbaldehyde Analogs

The 5-hydroxymethyl group of CAS 832155-18-7 serves as a versatile synthetic handle enabling esterification (to form prodrugs or modulate lipophilicity), etherification (to introduce diverse functional groups), oxidation (to the corresponding aldehyde or carboxylic acid), and conversion to leaving groups (e.g., mesylate, tosylate) for nucleophilic displacement . In contrast, CAS 832155-16-5 (5-bromo) is limited to cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) [1], while CAS 832155-17-6 (5-carbaldehyde) is restricted to condensations, reductive aminations, and oxidations [2]. The hydroxymethyl group thus offers a broader and more orthogonal range of derivatization chemistries within a single intermediate, reducing the number of synthetic steps required for library generation.

Synthetic Chemistry Intermediate Derivatization Medicinal Chemistry

LogP and Lipophilicity Comparison Across the 832155 CAS Series: Implications for Membrane Permeability

CAS 832155-18-7 has a calculated LogP of 4.63 . The 5-unsubstituted analog (CAS 832155-15-4) is expected to exhibit a higher LogP (estimated >5.0) due to the absence of the polar hydroxyl group, while the 5-bromo analog (CAS 832155-16-5) would have an even higher LogP owing to the hydrophobic bromine atom [1]. The 5-carbaldehyde analog (CAS 832155-17-6) may have a LogP intermediate between the alcohol and unsubstituted forms. The LogP of 4.63 places CAS 832155-18-7 near the upper boundary of Lipinski's Rule of Five (LogP ≤ 5), balancing sufficient lipophilicity for membrane permeation with adequate polarity to limit non-specific binding and poor aqueous solubility [2].

Lipophilicity ADME Physicochemical Profiling

Oxazole-Based PDE4 and Analgesic Pharmacophore Complementarity: Structural Rationale for CAS 832155-18-7 in Pain and Inflammation Target Programs

Published structure-activity relationship (SAR) studies on oxazole-based phosphodiesterase 4 (PDE4) inhibitors have identified the 4-carboxamide and 5-aminomethyl substitution pattern as a highly potent PDE4 inhibitory pharmacophore, achieving picomolar potency [1]. Although CAS 832155-18-7 bears a hydroxymethyl rather than an aminomethyl group at the 5-position, the hydroxyl group can be readily converted to an amino group via established Mitsunobu or displacement chemistry, positioning the compound as a direct late-stage intermediate for PDE4 inhibitor synthesis [2]. Separately, the Gruenenthal patent family (WO2007079928A1 / US7608619B2) describes substituted oxazole derivatives with affinity for the μ-opioid receptor and analgesic efficacy in chronic and neuropathic pain models, establishing the broader oxazole scaffold as pharmacologically validated for pain indications [3]. The 2,6-diethylphenyl substitution pattern shared by CAS 832155-18-7 and these patented analgesic oxazoles suggests that the 2,6-dialkylphenyl motif contributes to target engagement.

PDE4 Inhibition Analgesic Drug Discovery Oxazole Pharmacophore

Recommended Procurement Scenarios for [2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol (CAS 832155-18-7) Based on Quantified Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring Multi-Vector Derivatization from a Single Intermediate

When designing a focused oxazole-based compound library, CAS 832155-18-7 is the preferred procurement choice over its 5-H (15-4), 5-Br (16-5), or 5-CHO (17-6) analogs due to the 5-hydroxymethyl group's capacity to support at least five orthogonal derivatization pathways (esterification, etherification, oxidation, sulfonate displacement, and Mitsunobu chemistry) . This reduces the need to purchase or synthesize multiple distinct intermediates, as the hydroxyl handle can be elaborated into esters, ethers, amines, halides, or carbon-linked substituents without requiring de novo core synthesis for each vector. The compound's LogP of 4.63 and TPSA of 46.26 Ų also place its immediate derivatives within favorable drug-like property space , minimizing the risk that initial modifications will push lead compounds outside developability thresholds.

PDE4 Inhibitor Lead Optimization Programs Requiring a 5-Functionalized Oxazole Intermediate

Published SAR for oxazole-based PDE4 inhibitors establishes that the 5-aminomethyl substitution pattern is critical for picomolar potency [1]. CAS 832155-18-7 provides a direct synthetic entry point to this pharmacophore: the 5-hydroxymethyl group can be converted to 5-aminomethyl via established two-step protocols (activation as mesylate/tosylate followed by azide displacement and reduction, or direct Mitsunobu reaction with phthalimide followed by deprotection). Procuring this compound pre-installed with the 2,6-diethylphenyl-4-phenyl-oxazole core eliminates the need for de novo construction of the heterocyclic scaffold, saving 3–5 synthetic steps compared to building the oxazole ring from acyclic precursors. For PDE4 programs, this compound should be prioritized over the 5-H or 5-Br analogs, which lack the functional handle needed for rapid access to the aminomethyl pharmacophore.

Analgesic Drug Discovery Leveraging the Gruenenthal Oxazole μ-Opioid Pharmacophore

The Gruenenthal patent family (WO2007079928A1 / US7608619B2) describes substituted oxazole derivatives bearing aryl and heteroaryl substituents at positions analogous to the 2- and 4-positions of CAS 832155-18-7, demonstrating μ-opioid receptor affinity and in vivo analgesic efficacy in chronic and neuropathic pain models [2]. CAS 832155-18-7 shares the 2,6-dialkylphenyl motif present in these patented compounds. Its 5-hydroxymethyl group offers a conjugation-ready handle for introducing amine-containing side chains (via oxidation to aldehyde followed by reductive amination, or via sulfonate displacement) that are frequently required for opioid receptor engagement. In analgesic discovery programs, this intermediate enables exploration of 5-position SAR without necessitating total synthesis of each analog from scratch.

Agrochemical Intermediate Development Requiring a Lipophilicity-Balanced Oxazole Scaffold

The 2,6-diethylphenyl-4-phenyl-1,3-oxazole core is structurally related to insecticidal and acaricidal oxazoline derivatives described in the patent literature [3]. For agrochemical intermediate procurement, CAS 832155-18-7 offers a LogP of 4.63, which is lower than the estimated LogP of its 5-unsubstituted or 5-bromo counterparts , providing more favorable environmental fate properties (reduced bioaccumulation potential) while retaining sufficient lipophilicity for cuticular penetration in target organisms. Additionally, the 5-hydroxymethyl group allows introduction of prodrug moieties or metabolic soft spots that can be tuned for species selectivity or environmental degradation, a feature unavailable with the simpler 5-H or 5-Br analogs.

Quote Request

Request a Quote for [2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.